ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate
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Overview
Description
Ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate is a heterocyclic compound that features a pyridine ring substituted with a cyano group, a phenyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate typically involves the reaction of ethyl cyanoacetate with appropriate aromatic aldehydes and amines under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the cyano group to an amine.
Substitution: The phenyl group and other substituents on the pyridine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[3-cyano-2-oxo-4-phenyl-1,2-dihydropyridin-1-yl]acetate: This compound has a similar structure but differs in the oxidation state of the pyridine ring.
Ethyl 2-[3-cyano-2-oxo-4-phenyl-1H-pyridin-1-yl]acetate: Another closely related compound with slight variations in the substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3-cyano-2-oxo-4-phenylpyridin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)11-18-9-8-13(14(10-17)16(18)20)12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVYWCSGLAGDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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